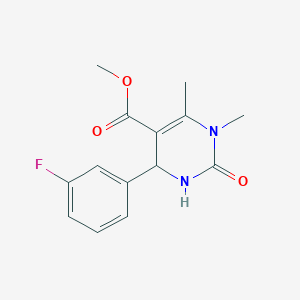![molecular formula C20H25NO3 B379892 3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol](/img/structure/B379892.png)
3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol
Descripción general
Descripción
3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core substituted with two tert-butyl groups at the 2 and 6 positions and a nitrophenyl group at the 4 position. The presence of these bulky tert-butyl groups and the nitro group significantly influences its chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol typically involves a multi-step process. One common method includes the nitration of 2,6-Di-tert-butylphenol followed by a coupling reaction with a nitrophenyl derivative. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho to the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated phenolic compounds.
Aplicaciones Científicas De Investigación
3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: Utilized as an additive in materials to enhance stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
2,4-Di-tert-butylphenol: Utilized in the production of antioxidants and UV absorbers.
2,6-Di-tert-butyl-4-methoxyphenol: Employed in protecting cosmetics, drugs, and foods from oxidative degradation.
Uniqueness
Its ability to undergo specific chemical transformations makes it a valuable compound for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C20H25NO3 |
|---|---|
Peso molecular |
327.4g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(4-nitrophenyl)phenol |
InChI |
InChI=1S/C20H25NO3/c1-19(2,3)16-11-14(12-17(18(16)22)20(4,5)6)13-7-9-15(10-8-13)21(23)24/h7-12,22H,1-6H3 |
Clave InChI |
NFAPOEUBQBHZKR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379810.png)
![dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379812.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379813.png)
![dimethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379815.png)
![dimethyl 2-[(2-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379818.png)

![ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B379821.png)
![dimethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379823.png)
![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379824.png)
![dimethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379826.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379828.png)
![Methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379829.png)
![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379831.png)
![Methyl 6-methyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379832.png)
